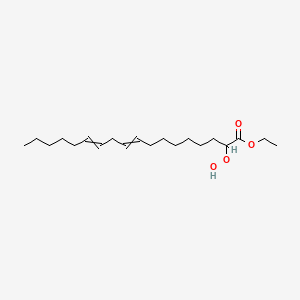
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate is a chemical compound that belongs to the class of hydroperoxides It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the hydroperoxidation of ethyl linoleate. The reaction typically involves the use of perhydroxyl radicals (HOO’) to initiate lipid peroxidation. The process can be carried out chemically using potassium superoxide (KO2) or enzymatically using xanthine oxidase .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroperoxidation of ethyl linoleate. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled reaction environments to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or other functional groups.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as transition metal complexes and enzymes.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and other oxygenated derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It is used to investigate the role of hydroperoxides in cellular signaling and oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-hydroperoxyoctadeca-9,12-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation and other oxidative processes. The molecular targets and pathways involved include cellular membranes, enzymes, and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be compared with other similar compounds, such as:
13-Hydroperoxyoctadeca-9,11-dienoic acid (13-LOOH): Another hydroperoxide derived from linoleic acid, used in similar research applications.
8®-Hydroperoxyoctadeca-9,12-dienoate (8®-HPODE): A hydroperoxide with similar structure and reactivity.
Eigenschaften
CAS-Nummer |
64882-14-0 |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
ethyl 2-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24-22)20(21)23-4-2/h8-9,11-12,19,22H,3-7,10,13-18H2,1-2H3 |
InChI-Schlüssel |
PGJKKHMLMWNDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


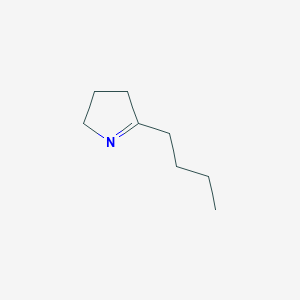
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
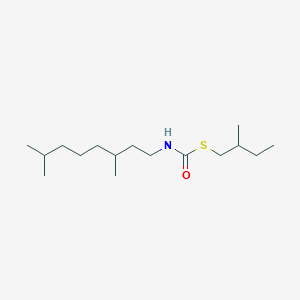
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
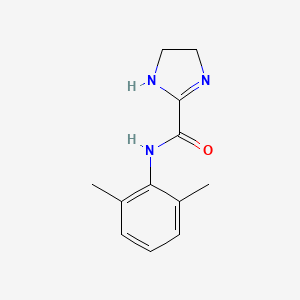

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

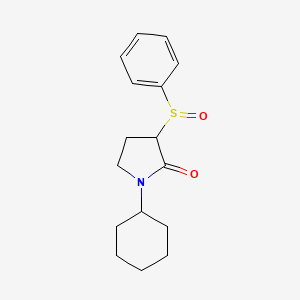
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)

